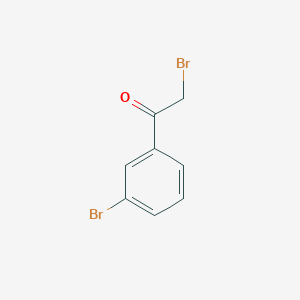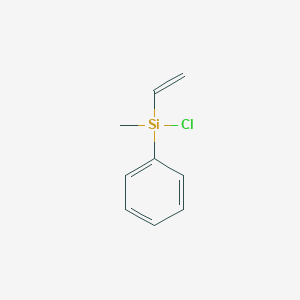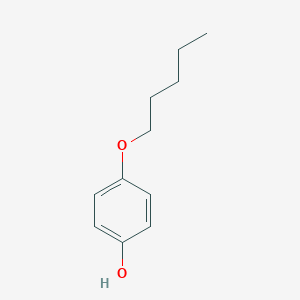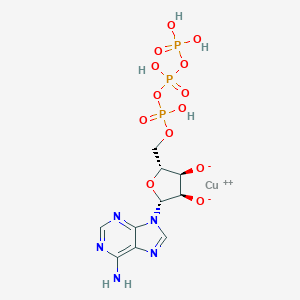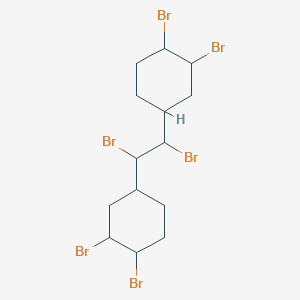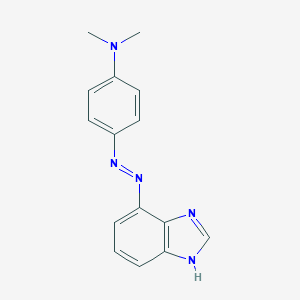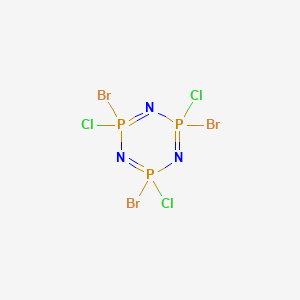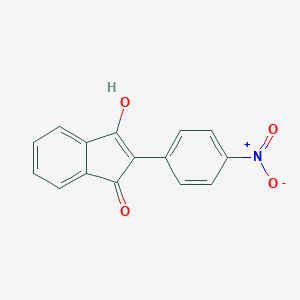
Oleyl erucate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleyl erucate is a fatty acid ester that is commonly used in the cosmetic industry as an emollient and skin conditioning agent. It is a clear, colorless liquid that is derived from oleyl alcohol and erucic acid. Oleyl erucate is also used in the pharmaceutical industry as a solvent and carrier for drugs. In recent years, there has been an increasing interest in the scientific research application of oleyl erucate due to its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of oleyl erucate is not fully understood. However, it is believed to exert its therapeutic effects through its ability to modulate cellular signaling pathways. Oleyl erucate has been shown to inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Oleyl erucate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Oleyl erucate has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, oleyl erucate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using oleyl erucate in lab experiments is that it is a relatively safe and non-toxic compound. It is also readily available and relatively inexpensive. However, one limitation of using oleyl erucate is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in certain experimental systems.
Direcciones Futuras
There are several future directions for research on oleyl erucate. One area of interest is its potential use in the treatment of skin disorders. Further studies are needed to determine the optimal formulation and dosage for topical application. Another area of interest is its potential use in the treatment of cancer. Studies have shown that oleyl erucate has anti-cancer properties, but more research is needed to determine its efficacy and safety in humans. Additionally, further studies are needed to determine the mechanism of action of oleyl erucate and to identify potential drug targets for its therapeutic use.
Métodos De Síntesis
Oleyl erucate can be synthesized through the esterification of oleyl alcohol and erucic acid in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to promote the formation of the ester bond. The resulting product is then purified through distillation or chromatography to remove any impurities.
Aplicaciones Científicas De Investigación
Oleyl erucate has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Oleyl erucate has also been studied for its potential use in the treatment of skin disorders such as psoriasis and atopic dermatitis.
Propiedades
Número CAS |
17673-56-2 |
|---|---|
Nombre del producto |
Oleyl erucate |
Fórmula molecular |
C40H76O2 |
Peso molecular |
589 g/mol |
Nombre IUPAC |
[(Z)-octadec-9-enyl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-39H2,1-2H3/b19-17-,20-18- |
Clave InChI |
SZAMSYKZCSDVBH-CLFAGFIQSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Otros números CAS |
17673-56-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



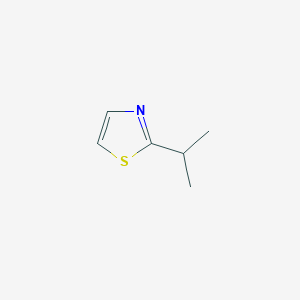
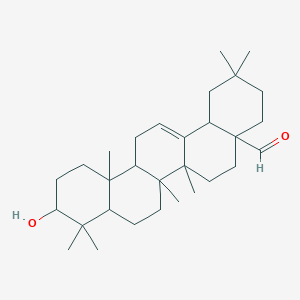
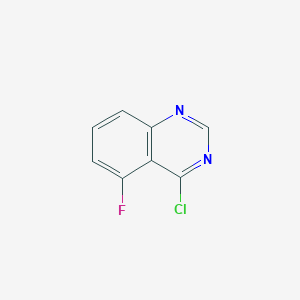
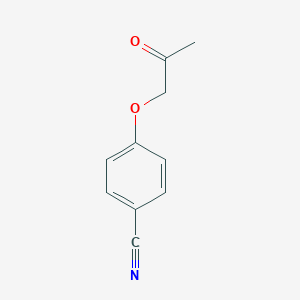
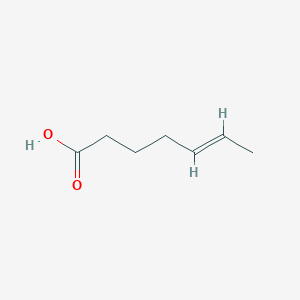
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)
